2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline
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Overview
Description
2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline is an aromatic amine compound characterized by the presence of a fluorine atom, a methoxyethyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the benzene ring.
Alkylation: The nitro-substituted intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Fluoro-N-(2-methoxyethyl)-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the nitro and methoxyethyl groups.
2-Methoxyethylamine: Lacks the aromatic ring and nitro group.
6-Nitroaniline: Lacks the fluorine and methoxyethyl groups.
Uniqueness
2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, while the nitro and methoxyethyl groups provide additional functionalization sites for further chemical modifications.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyethyl)-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-6-5-11-9-7(10)3-2-4-8(9)12(13)14/h2-4,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOQVGXFJJUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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